The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a synthetic organic molecule that belongs to the class of quinazolinones. It features a complex structure characterized by multiple functional groups, including a benzodioxole moiety and a morpholine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research.
This compound is classified as:
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The key steps may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula of the compound is , with a molecular weight of approximately 393.89 g/mol. The structural representation reveals several key features:
The compound's structural data can be represented in various formats:
CC1=CC2=C(C=C1)C(=O)N(C(=S)N2CCOCCN)C(=O)C2=C(C=C(C=C2)Cl)C(O)C
XJZLZJQYBFDKQZ-UHFFFAOYSA-N
The compound can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for this compound involves its interaction with specific biological targets, potentially leading to inhibition of certain enzymes or pathways associated with cancer cell proliferation.
Research indicates that compounds similar to this one may interact with kinases involved in signaling pathways such as MAPK/ERK, affecting cell growth and survival . Further studies are needed to elucidate the precise molecular interactions.
Quantitative data on logP (partition coefficient), polar surface area, and hydrogen bond donors/acceptors can provide insight into bioavailability and pharmacokinetics.
The compound has potential applications in medicinal chemistry, particularly in developing new therapeutic agents targeting cancer pathways. Its structural features suggest it may possess antitumor activity by inhibiting specific molecular targets involved in cancer progression . Further research is warranted to explore its efficacy and safety profiles in preclinical and clinical settings.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3